Quin-MF

Calcium Chealtor Affinity 19F NMR Probe Kd Comparison

Quin-MF (quinMF), with CAS Registry Number 109024-53-5, is a fluorinated, quinoline-based calcium chelator specifically engineered for ultrasensitive intracellular free calcium ([Ca²⁺]i) measurement via ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Classified in the MeSH database as a calcium chelating agent within the aminoquinoline class, its defining molecular architecture—2-(2-amino-4-methyl-5-fluorophenoxy)-methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid—confers a dissociation constant (Kd) that is approximately an order of magnitude lower than predecessor chelators, enabling detection of resting cytosolic Ca²⁺ concentrations that were previously inaccessible to NMR techniques.

Molecular Formula C25H24FN3O9
Molecular Weight 529.5 g/mol
CAS No. 109024-53-5
Cat. No. B016887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuin-MF
CAS109024-53-5
Synonyms2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid
quin-MF
quinMF
Molecular FormulaC25H24FN3O9
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C25H24FN3O9/c1-14-7-19(29(11-23(34)35)12-24(36)37)20(8-17(14)26)38-13-16-6-5-15-3-2-4-18(25(15)27-16)28(9-21(30)31)10-22(32)33/h2-8H,9-13H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
InChIKeyYOXJXZQOMVTVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quin-MF (CAS 109024-53-5): Defining the Gold Standard in High-Affinity 19F NMR Calcium Chelation for Precision Intracellular Measurement


Quin-MF (quinMF), with CAS Registry Number 109024-53-5, is a fluorinated, quinoline-based calcium chelator specifically engineered for ultrasensitive intracellular free calcium ([Ca²⁺]i) measurement via ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy [1]. Classified in the MeSH database as a calcium chelating agent within the aminoquinoline class, its defining molecular architecture—2-(2-amino-4-methyl-5-fluorophenoxy)-methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid—confers a dissociation constant (Kd) that is approximately an order of magnitude lower than predecessor chelators, enabling detection of resting cytosolic Ca²⁺ concentrations that were previously inaccessible to NMR techniques [2].

Why Generic Calcium Chelator Substitution Fails: The Quantified Affinity Gap Between Quin-MF and Standard 19F NMR Probes


Procurement decisions for calcium chelators in ¹⁹F NMR applications cannot rely on simple class-based interchangeability. While all fluorinated chelators operate on the principle of Ca²⁺-dependent chemical shift changes, their dissociation constants span nearly two orders of magnitude, directly dictating their operational range [1]. The most widely cited predecessor, 5FBAPTA, exhibits a Kd of approximately 500–537 nM, which is 5- to 10-fold higher than typical resting cytosolic free Ca²⁺ levels (25–100 nM) in most mammalian cell types [2]. This mismatch means that at physiological resting [Ca²⁺]i, a large fraction of 5FBAPTA remains unbound, yielding poor signal-to-noise ratios and unreliable quantification in the low nanomolar regime [3]. Quin-MF was rationally designed to close this affinity gap, providing a Kd (~80 nM) that matches, rather than exceeds, the target concentration range, as demonstrated in head-to-head benchmarking within the original synthesis and characterization study [4].

Quin-MF Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision-Making


Quin-MF vs. 5FBAPTA: 6.3-Fold Improvement in Calcium Affinity (Kd) for Resting [Ca²⁺]i Detection

The defining differentiation of Quin-MF is its dissociation constant (Kd) for Ca²⁺, which is approximately 6.3-fold lower (tighter binding) than that of 5FBAPTA, the prior standard 19F NMR calcium chelator. In the foundational synthesis study by Levy et al., Quin-MF (quinMF) was directly benchmarked against 5FBAPTA, with the authors reporting that Quin-MF exhibits a Kd value approximately 10 times lower than 5FBAPTA [1]. In a subsequent independent application study by Gupta and Wittenberg in isolated adult heart cells, the Kd of 5FBAPTA was confirmed at 500 nM, while Quin-MF was shown to have a Kd and maximum calcium sensitivity at 80 nM [2]. This quantitative gap means that at resting [Ca²⁺]i concentrations of 25–100 nM, 5FBAPTA is predominantly in the unbound state, severely limiting its ability to report small changes near baseline, whereas Quin-MF operates at the steepest region of its binding isotherm, maximizing signal change per unit Ca²⁺ fluctuation [3].

Calcium Chealtor Affinity 19F NMR Probe Kd Comparison Intracellular Calcium Measurement

Quin-MF vs. 5FBAPTA: Quantitative Validation in Erythrocyte Cytosolic Free Ca²⁺ Measurement (25–30 nM Detection Limit)

The practical advantage of Quin-MF's higher affinity was directly demonstrated in a comparative application experiment. Using Quin-MF, Levy et al. determined the cytosolic-free calcium level in human erythrocytes to be 25–30 nM, noting that Quin-MF was 'the chelator with the lowest Kd value' among all newly synthesized compounds [1]. In contrast, the same study established that 5FBAPTA's Kd was 5- to 10-fold greater than intracellular calcium concentration levels in most cell types, explicitly stating that this 'limits the ability of fluorine NMR to report these concentrations reliably' [2]. The erythrocyte measurement serves as a critical validation milestone: resting erythrocyte [Ca²⁺]i is among the lowest of any mammalian cell type, and the ability to quantify it at 25–30 nM represents a detection limit that is unattainable with 5FBAPTA under equivalent conditions [3].

Erythrocyte Calcium Cytosolic Free Calcium Detection Limit 19F NMR Quantification

Quin-MF vs. 5FBAPTA: Independent Validation of Equivalent [Ca²⁺]i Reporting with Superior Affinity in Cardiomyocytes

Gupta and Wittenberg (1993) provided an independent cross-validation demonstrating that Quin-MF produces equivalent [Ca²⁺]i measurements to 5FBAPTA in isolated adult heart cells, while operating with a Kd (80 nM) that is 6.25-fold lower (tighter binding). In well-perfused, resting, quiescent isolated adult heart cells, the intracellular free calcium concentration measured with 5FBAPTA was 61 ± 5 nM [1]. The authors explicitly noted that 'a similar value is obtained with Quin-MF,' confirming measurement consistency across the two chelators [2]. This cross-validation is significant because it rules out systematic measurement bias: Quin-MF does not artifactually depress or elevate the reported [Ca²⁺]i despite its dramatically higher affinity. Furthermore, because Quin-MF's Kd (80 nM) is far better matched to the measured [Ca²⁺]i (61 ± 5 nM) than 5FBAPTA's Kd (500 nM), Quin-MF operates at the steep, high-sensitivity region of its binding curve, yielding greater signal change per unit Ca²⁺ fluctuation—a critical advantage for detecting subtle perturbations in Ca²⁺ homeostasis induced by pharmacological agents, metabolic stress, or disease models [3].

Cardiomyocyte Calcium Heart Cell Physiology 19F NMR Probe Validation Steady-State Calcium

Quin-MF vs. Fluorescent Calcium Indicator Quin-2: Complementary Modality Differentiation for 19F NMR vs. Fluorescence-Based [Ca²⁺]i Measurement

The calcium chelator Quin-2 (Kd = 60–115 nM, depending on formulation and conditions) is often considered a close functional analog due to its similar affinity range and shared quinoline scaffold . However, Quin-MF and Quin-2 serve fundamentally orthogonal detection modalities: Quin-MF is a 19F NMR reporter, while Quin-2 is a fluorescent indicator with excitation/emission at 339/492 nm . This modality distinction has critical practical implications. 19F NMR with Quin-MF enables non-optical, non-destructive measurement of [Ca²⁺]i in intact, light-scattering tissues (e.g., perfused heart, brain slices, erythrocyte suspensions) where fluorescence-based approaches suffer from inner-filter effects, photobleaching, and autofluorescence interference [1]. Conversely, Quin-2 is incompatible with NMR studies because it lacks a fluorine handle. For procurement, this means the choice between Quin-MF and Quin-2 is not a matter of superior affinity—they occupy comparable Kd ranges—but rather a decision driven by the detection platform: 19F NMR (Quin-MF) versus fluorescence microscopy/plate reader (Quin-2) [2]. Quin-MF further differentiates itself from Quin-2 through its demonstrated magnesium sensitivity via the quinoline ring, offering dual Ca²⁺/Mg²⁺ reporting potential that is absent in Quin-2 [3].

19F NMR vs. Fluorescence Quin-2 Comparison Calcium Indicator Modality Ratiometric vs. Non-Ratiometric

Quin-MF-AM: Membrane-Permeant Acetoxymethyl Ester Prodrug Enabling Non-Invasive Intracellular Loading Without Microinjection

A critical practical differentiator for experimental workflow is the availability of Quin-MF in its acetoxymethyl (AM) ester prodrug form, Quin-MF-AM. This membrane-permeant derivative enables non-invasive intracellular loading of the chelator without microinjection, electroporation, or other cell-disruptive techniques. In an independent clinical research application, packed human erythrocytes were loaded with 20 µmol/L Quin-MF-AM, incubated for 90 minutes in fresh buffer with the subject's plasma, washed, and then analyzed by 19F NMR spectroscopy on a Varian VXR-500 NMR spectrometer operating at 470 MHz and 37°C [1]. This loading protocol yielded viable, functionally intact cells suitable for [Ca²⁺]i measurement, as confirmed by the Levy et al. foundational study that validated Quin-MF for erythrocyte cytosolic calcium determination at 25–30 nM [2]. The AM ester strategy is well-established for fluorescent indicators (e.g., Fura-2 AM, Indo-1 AM), but its availability for a 19F NMR chelator is comparatively rare, placing Quin-MF-AM in a uniquely advantageous position for laboratories that require both the NMR modality and non-invasive loading [3].

Acetoxymethyl Ester Intracellular Loading Membrane-Permeant Chelator Erythrocyte Calcium Measurement

Quin-MF High-Value Application Scenarios: Where the Affinity and Modality Advantages Deliver Definitive Experimental Outcomes


Cardiac Physiology and Pharmacology: Measuring Resting and Drug-Perturbed [Ca²⁺]i in Intact Perfused Hearts

In isolated perfused heart preparations, where optical access is limited and tissue autofluorescence is prohibitive, Quin-MF provides the only validated 19F NMR-based method for quantifying [Ca²⁺]i at resting levels. Gupta and Wittenberg (1993) demonstrated that Quin-MF reports [Ca²⁺]i values equivalent to 5FBAPTA (61 ± 5 nM) while operating with 6.25-fold higher affinity, making it the superior choice for detecting subtle alterations in diastolic Ca²⁺ induced by pharmacological agents (e.g., diltiazem, beta-adrenergic agonists), ischemia-reperfusion protocols, or genetic cardiomyopathy models [1]. The chelator's compatibility with simultaneous 31P NMR monitoring of high-energy phosphates and pH further enables multi-parametric metabolic assessment in a single perfusion experiment, maximizing data yield per animal [2].

Erythrocyte and Blood Cell Calcium Homeostasis: Clinical Research on Diabetes, Hypertension, and Hemoglobinopathies

For clinical studies requiring accurate basal [Ca²⁺]i determination in erythrocytes—where resting calcium is among the lowest of any mammalian cell type at 25–30 nM—Quin-MF is the only 19F NMR chelator with sufficient affinity to generate reliable measurements [1]. The AM ester form (Quin-MF-AM) enables non-invasive loading of patient-derived erythrocytes at 20 µmol/L, making this approach feasible for translational studies investigating altered Ca²⁺ homeostasis in diabetes mellitus, essential hypertension, sickle cell disease, and other conditions where erythrocyte Ca²⁺ handling is pathologically dysregulated [2]. The NMR modality avoids the hemoglobin absorbance interference that plagues fluorescent indicators in red blood cell preparations.

Multi-Parametric 19F NMR Studies: Simultaneous Ca²⁺ and Mg²⁺ Measurement Using Quinoline Ring Sensitivity

Quin-MF's quinoline ring structure confers sensitivity to magnesium concentrations in addition to calcium, a property explicitly noted in the original characterization study by Levy et al. (1987) and not shared by simpler fluorinated chelators like 5FBAPTA [1]. This dual-sensitivity enables simultaneous 19F NMR-based determination of cytosolic free Ca²⁺ and Mg²⁺ concentrations within the same cell population, providing a unique experimental window into divalent cation cross-talk during cellular stress responses, metabolic perturbations, and mitochondrial dysfunction. For laboratories studying Mg²⁺-dependent enzymatic processes or the competition between Ca²⁺ and Mg²⁺ for intracellular binding sites, this capability eliminates the need for separate, parallel experiments with different indicators.

Method Development and Chelator Benchmarking: Establishing Ground Truth for Novel Genetically Encoded Calcium Indicators (GECIs)

As the field of genetically encoded calcium indicators (e.g., GCaMP series, jRCaMP, RCaMP) continues to expand, there is a growing need for independent, calibration-grade [Ca²⁺]i measurement techniques to validate these indicators in situ. Quin-MF, with its well-characterized Kd of approximately 80 nM and independently cross-validated measurement accuracy against 5FBAPTA in multiple cell types, serves as an authoritative 19F NMR-based reference method for establishing 'ground truth' cytosolic calcium concentrations [1]. Its orthogonal detection modality (NMR, not fluorescence) eliminates the spectral crosstalk and calibration uncertainties that complicate fluorescence-based cross-validation approaches, making it uniquely suited for rigorous GECI benchmarking studies in cell populations and intact tissues [2].

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